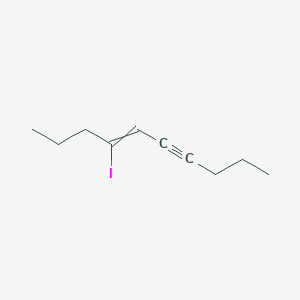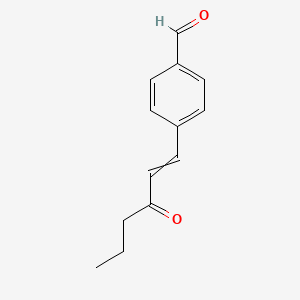![molecular formula C8H22N2O3S2 B12631739 1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate CAS No. 919784-44-4](/img/structure/B12631739.png)
1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate is a chemical compound with a unique structure that includes an ethylsulfanyl group and a dimethylhydrazin-1-ium ion
準備方法
The synthesis of 1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate involves several steps. One common method includes the reaction of 2-(ethylsulfanyl)propan-2-ylamine with dimethylhydrazine in the presence of methanesulfonic acid. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to enhance yield and efficiency.
化学反応の分析
1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethylsulfanyl group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate involves its interaction with specific molecular targets. The ethylsulfanyl group and the dimethylhydrazin-1-ium ion play crucial roles in its activity. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate can be compared with similar compounds such as:
1-(Ethylsulfanyl)-3-(2-methyl-2-propanyl)benzene: This compound has a similar ethylsulfanyl group but differs in its overall structure and properties.
1-[2-(Ethylsulfanyl)phenyl]propan-2-one: Another related compound with an ethylsulfanyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
919784-44-4 |
|---|---|
分子式 |
C8H22N2O3S2 |
分子量 |
258.4 g/mol |
IUPAC名 |
dimethylamino(2-ethylsulfanylpropan-2-yl)azanium;methanesulfonate |
InChI |
InChI=1S/C7H18N2S.CH4O3S/c1-6-10-7(2,3)8-9(4)5;1-5(2,3)4/h8H,6H2,1-5H3;1H3,(H,2,3,4) |
InChIキー |
MYOIUNOPSJYELZ-UHFFFAOYSA-N |
正規SMILES |
CCSC(C)(C)[NH2+]N(C)C.CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12631660.png)
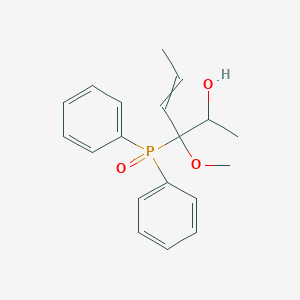
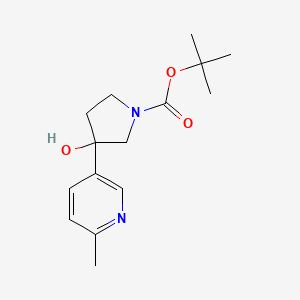

![1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one](/img/structure/B12631681.png)
![[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate](/img/structure/B12631687.png)
![Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B12631705.png)
![methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12631715.png)
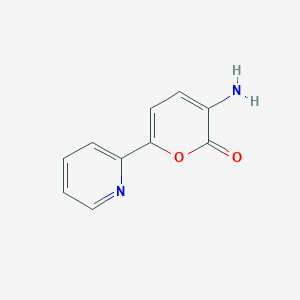


![N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B12631752.png)
